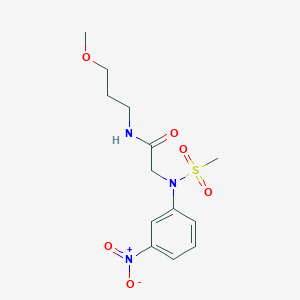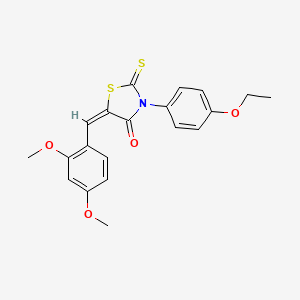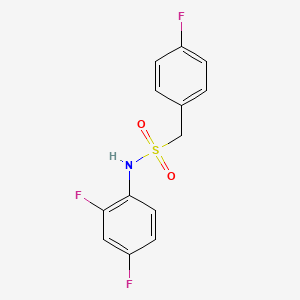![molecular formula C19H16ClNO3S B4632181 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H16ClNO3S and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0539422 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Potential
Research has identified certain thiazolidine-2,4-dione derivatives as having significant hypoglycemic and hypolipidemic activities. These compounds have been evaluated using genetically obese and diabetic mice, highlighting their potential as antidiabetic agents. The acidic thiazolidine-2,4-dione ring is essential for these activities, suggesting a promising direction for diabetes management research (Sohda et al., 1982).
Antimicrobial Activity
Another field of application involves the antimicrobial properties of thiazolidine-2,4-dione derivatives. Some compounds have shown effective inhibitory activities against various pathogenic strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria and Candida albicans. This suggests potential use in developing new antimicrobial agents (Stana et al., 2014).
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine-2,4-dione derivatives have also been a focus, with some compounds demonstrating considerable biological efficacy in in vivo models. These findings suggest roles in modulating inflammatory responses, which could be beneficial in treating various inflammatory diseases (Barros et al., 2010).
Antiproliferative Activity
Thiazolidine-2,4-dione derivatives have been evaluated for their antiproliferative effects against human cancer cell lines. Certain compounds have shown potent activity, indicating their potential as candidates for cancer therapy research (Chandrappa et al., 2008).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been the subject of structural and synthetic studies, providing insights into their chemical properties and potential applications in material science and as intermediates in organic synthesis (Yang & Yang, 2011).
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-21-18(22)17(25-19(21)23)11-14-5-3-4-6-16(14)24-12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKNZZVRHMJJBY-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B4632106.png)
![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B4632111.png)
![(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE](/img/structure/B4632143.png)
![[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate](/img/structure/B4632144.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide](/img/structure/B4632185.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)
